Cas no 763883-32-5 (2-Ethyl-2,7-diazaspiro[4.4]nonane)
![2-Ethyl-2,7-diazaspiro[4.4]nonane structure](https://ja.kuujia.com/scimg/cas/763883-32-5x500.png)
2-Ethyl-2,7-diazaspiro[4.4]nonane 化学的及び物理的性質
名前と識別子
-
- 2-Ethyl-2,7-diazaspiro[4.4]nonane
- 2,7-Diazaspiro[4.4]nonane,2-ethyl-(9CI)
- 2,7-Diazaspiro[4.4]nonane, 2-ethyl-
- 2-Ethyl-2,7-Diazaspiro[4,4]Nonane
- BP-11226
- 2-Ethyl-2,7-diaza-spiro[4.4]nonane
- 2-Ethyl-2,7-diaza-spiro[4,4]nonane
- AKOS005530984
- 763883-32-5
- CHEMBL1616622
- DTXSID50390529
- SCHEMBL1509491
- G63132
- DB-365078
- STK661676
-
- MDL: MFCD03766573
- インチ: InChI=1S/C9H18N2/c1-2-11-6-4-9(8-11)3-5-10-7-9/h10H,2-8H2,1H3
- InChIKey: CIMLWLBBMAKGIU-UHFFFAOYSA-N
- ほほえんだ: CCN1CCC2(CCNC2)C1
計算された属性
- せいみつぶんしりょう: 154.147
- どういたいしつりょう: 154.147
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 15.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
2-Ethyl-2,7-diazaspiro[4.4]nonane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM138948-1g |
2-ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 1g |
$*** | 2023-05-29 | |
Apollo Scientific | OR322884-250mg |
2-Ethyl-2,7-diazaspiro[4,4]nonane |
763883-32-5 | 250mg |
£526.00 | 2025-02-20 | ||
1PlusChem | 1P005YLC-100mg |
2-Ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 100mg |
$208.00 | 2024-04-21 | |
Apollo Scientific | OR322884-100mg |
2-Ethyl-2,7-diazaspiro[4,4]nonane |
763883-32-5 | 100mg |
£310.00 | 2025-02-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070921-1g |
2,7-Diazaspiro[4.4]nonane, 2-ethyl- |
763883-32-5 | 98% | 1g |
¥8758.00 | 2024-07-28 | |
1PlusChem | 1P005YLC-1g |
2-Ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 1g |
$981.00 | 2024-04-21 | |
Alichem | A289000851-1g |
2-Ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 1g |
$646.84 | 2023-09-01 | |
Chemenu | CM138948-1g |
2-ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 1g |
$729 | 2021-08-05 | |
1PlusChem | 1P005YLC-250mg |
2-Ethyl-2,7-diazaspiro[4.4]nonane |
763883-32-5 | 95% | 250mg |
$352.00 | 2024-04-21 | |
Apollo Scientific | OR322884-1g |
2-Ethyl-2,7-diazaspiro[4,4]nonane |
763883-32-5 | 1g |
£1417.00 | 2025-02-20 |
2-Ethyl-2,7-diazaspiro[4.4]nonane 関連文献
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1. Book reviews
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
2-Ethyl-2,7-diazaspiro[4.4]nonaneに関する追加情報
Recent Advances in the Study of 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5): A Comprehensive Research Brief
2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) is a spirocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile scaffold in drug discovery, particularly in the development of novel ligands for G protein-coupled receptors (GPCRs) and other biologically relevant targets. This research brief synthesizes the latest findings on this compound, highlighting its synthetic pathways, biological activities, and potential clinical applications.
The synthesis of 2-Ethyl-2,7-diazaspiro[4.4]nonane has been optimized in recent years to improve yield and purity. A 2023 study published in the Journal of Medicinal Chemistry detailed a novel catalytic asymmetric synthesis method that leverages palladium-catalyzed cyclization, achieving enantiomeric excesses greater than 95%. This advancement is critical for the production of enantiopure derivatives, which are often required for high-affinity binding to biological targets. The study also emphasized the compound's stability under physiological conditions, making it a promising candidate for in vivo applications.
In terms of biological activity, 2-Ethyl-2,7-diazaspiro[4.4]nonane has shown remarkable potential as a modulator of serotonin and dopamine receptors. A 2022 preclinical study demonstrated its efficacy in reducing anxiety-like behaviors in rodent models, with minimal off-target effects compared to traditional anxiolytics. The compound's spirocyclic structure is believed to contribute to its selectivity, as it mimics the conformational constraints of endogenous ligands. Further research is underway to explore its utility in treating neuropsychiatric disorders such as depression and schizophrenia.
Another area of interest is the compound's application in oncology. A 2023 Nature Communications paper reported that derivatives of 2-Ethyl-2,7-diazaspiro[4.4]nonane exhibit potent inhibitory effects on histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. In vitro assays revealed that these derivatives induce apoptosis in several cancer cell lines, including those resistant to conventional chemotherapy. The study also identified key structure-activity relationships (SARs) that could guide the design of next-generation HDAC inhibitors.
Despite these promising findings, challenges remain in the clinical translation of 2-Ethyl-2,7-diazaspiro[4.4]nonane-based therapeutics. Pharmacokinetic studies indicate that the compound undergoes rapid hepatic metabolism, necessitating the development of prodrug formulations or structural modifications to enhance bioavailability. Additionally, the potential for drug-drug interactions must be thoroughly investigated, given its affinity for cytochrome P450 enzymes. Ongoing research aims to address these limitations while expanding the compound's therapeutic scope.
In conclusion, 2-Ethyl-2,7-diazaspiro[4.4]nonane (CAS: 763883-32-5) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its versatility as a scaffold, combined with its diverse biological activities, positions it as a valuable tool for advancing both basic and translational research. Future studies should focus on optimizing its pharmacological properties and exploring its potential in combination therapies. As the field progresses, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.
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